molecular formula C12H10ClNO B13749089 4-Chloro-3-(6-methylpyridin-2-yl)phenol CAS No. 1150618-03-3

4-Chloro-3-(6-methylpyridin-2-yl)phenol

Cat. No.: B13749089
CAS No.: 1150618-03-3
M. Wt: 219.66 g/mol
InChI Key: GJOVSHYNLQJKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(6-methylpyridin-2-yl)phenol is a chemical compound that belongs to the class of chlorophenols and pyridines It is characterized by the presence of a chloro group at the 4th position and a 6-methylpyridin-2-yl group at the 3rd position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(6-methylpyridin-2-yl)phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The reaction is carried out in ethanol as a solvent, and the mixture is stirred for about an hour to form a clear solution. The solution is then allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(6-methylpyridin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Amino or thiol derivatives

Scientific Research Applications

4-Chloro-3-(6-methylpyridin-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(6-methylpyridin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and pyridinyl groups can participate in hydrophobic interactions. These interactions can disrupt the function of enzymes and proteins, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.

    4-Chloro-2-methylphenol: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-Chloro-3,5-dimethylphenol: Known for its antimicrobial properties.

Uniqueness

4-Chloro-3-(6-methylpyridin-2-yl)phenol is unique due to the presence of the 6-methylpyridin-2-yl group, which enhances its chemical reactivity and potential biological activity compared to other chlorophenols .

Properties

CAS No.

1150618-03-3

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

4-chloro-3-(6-methylpyridin-2-yl)phenol

InChI

InChI=1S/C12H10ClNO/c1-8-3-2-4-12(14-8)10-7-9(15)5-6-11(10)13/h2-7,15H,1H3

InChI Key

GJOVSHYNLQJKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=CC(=C2)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.